molecular formula C8H8O4S B2822409 2-Thiophen-2-ylbutanedioic acid CAS No. 100786-87-6

2-Thiophen-2-ylbutanedioic acid

Cat. No. B2822409
CAS RN: 100786-87-6
M. Wt: 200.21
InChI Key: VYDKFRVOLSJYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Thiophene is a five-membered ring made up of one sulfur atom and it plays a vital role in the synthesis of biologically active compounds . Various methods have been used for the synthesis of thiophene derivatives, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Chemical Reactions Analysis

Thiophene and its derivatives are involved in a variety of chemical reactions . They can undergo nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .

Safety and Hazards

While specific safety data for 2-Thiophen-2-ylbutanedioic acid is not available, safety data for related thiophene compounds indicates that they can be hazardous. For example, thiophene is classified as a flammable liquid and vapor, and it can cause serious eye irritation and harm to aquatic life with long-lasting effects .

Future Directions

The future directions in the field of thiophene research involve the development of efficient synthetic strategies for producing these compounds, given their wide range of applications in medicinal chemistry and material science . The synthesis of thiophene derivatives, including 2-Thiophen-2-ylbutanedioic acid, is likely to continue to be a significant area of research.

properties

IUPAC Name

2-thiophen-2-ylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h1-3,5H,4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDKFRVOLSJYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.